molecular formula C12H13FN2 B1404281 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine CAS No. 907211-97-6

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Cat. No. B1404281
M. Wt: 204.24 g/mol
InChI Key: UATQZSAVSKJWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Scientific Research Applications

Photophysics of Carbazole Derivatives

Research by Ghosh et al. (2013) investigates the photophysics of two fluorophores derived from carbazole compounds. These compounds show sensitivity to solvent polarity, especially in their electronic excited state, studied through fluorescence experiments.

Synthesis for HPV Treatment

Boggs et al. (2007) describe an asymmetric synthesis of a carbazole derivative, a potential treatment for human papillomavirus (HPV) infections. This highlights the pharmaceutical application of carbazole compounds.

Polymeric Applications

Liou et al. (2006) synthesized poly(amine-imide)s with pendent N-phenylcarbazole units, demonstrating high thermal stability and potential for electrochromic applications.

Enhanced Electrolytic Stability in Polymers

Kun et al. (2008) explored fluoro-protected carbazole main-chain polymers, demonstrating enhanced electrolytic stability and potential for blue light-emitting materials in electronic devices. Kun et al. (2008)

Catalysts in Asymmetric Reductive Amination

Lyubimov et al. (2015) discuss using carbazole derivatives as catalysts in asymmetric reductive amination, showcasing their utility in synthesizing biologically active compounds.

Fluorescent Chemosensors

Qian et al. (2019) synthesized polyaniline derivatives of carbazole for use as fluorescent chemosensors, with applications in environmental protection and biosensing.

Modifying Tetrahydrocarbazoles

Sokolov et al. (2014) modified tetrahydrocarbazoles with a fluoropyridinyl fragment, studying their effects on neuronal NMDA receptors, indicative of their relevance in neurological research. Sokolov et al. (2014)

Synthesis for Pharmacological Screening

Binoy et al. (2021) synthesized fluoro-containing heterocyclic compounds for pharmacological screening, showing the potential of carbazole derivatives in drug development.

Future Directions

: Synthonix Corporation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQZSAVSKJWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740077
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

CAS RN

907211-97-6
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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